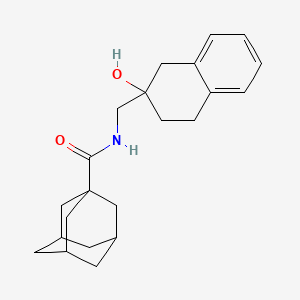

(3r,5r,7r)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)adamantane-1-carboxamide

Description

The compound (3r,5r,7r)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)adamantane-1-carboxamide is a structurally complex adamantane derivative featuring a hydroxy-substituted tetrahydronaphthalene moiety linked via a methylene bridge to the adamantane carboxamide core. Adamantane derivatives are renowned for their rigidity, metabolic stability, and lipophilicity, which make them valuable in drug design for enhancing membrane permeability and resistance to enzymatic degradation .

Propriétés

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c24-20(21-10-15-7-16(11-21)9-17(8-15)12-21)23-14-22(25)6-5-18-3-1-2-4-19(18)13-22/h1-4,15-17,25H,5-14H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLVUVNQYWIVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C34CC5CC(C3)CC(C5)C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)adamantane-1-carboxamide typically involves multiple steps:

Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.

Introduction of the Tetrahydronaphthalene Moiety: This step involves the reduction of naphthalene to tetrahydronaphthalene, followed by functionalization to introduce the hydroxy group.

Coupling Reaction: The final step is the coupling of the functionalized tetrahydronaphthalene with the adamantane core through an amide bond formation, typically using reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxy group in the tetrahydronaphthalene moiety can undergo oxidation to form a ketone.

Reduction: The amide bond can be reduced to an amine under specific conditions.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structure suggests it may interact with biological systems in ways that could be beneficial for treating various conditions.

- Anticancer Properties : Research indicates that compounds similar to (3R,5R,7R)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)adamantane-1-carboxamide exhibit anticancer activity by inhibiting specific pathways involved in tumor growth. Studies have shown that related adamantane derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

- Neuroprotective Effects : There is growing interest in the neuroprotective properties of adamantane derivatives. Preliminary studies suggest that (3R,5R,7R)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)adamantane-1-carboxamide may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases.

Pharmacological Research

Pharmacological studies are crucial for understanding the efficacy and safety of new compounds.

- Receptor Modulation : The compound may act as a modulator of certain receptors involved in pain and inflammation. Similar compounds have been shown to interact with opioid receptors and other pain-related pathways . This could position (3R,5R,7R)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)adamantane-1-carboxamide as a candidate for developing new analgesics.

Biological Applications

The biological applications of this compound extend beyond pharmacology into broader biological research.

- In Vitro Studies : Laboratory studies using cell lines have demonstrated that this compound can influence cellular processes such as proliferation and differentiation. It has been tested in various assays to assess its cytotoxic effects against different cancer cell lines .

Case Studies

Several case studies have highlighted the potential applications of (3R,5R,7R)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)adamantane-1-carboxamide:

Mécanisme D'action

The mechanism of action of (3r,5r,7r)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)adamantane-1-carboxamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane core is known to enhance the compound’s ability to cross biological membranes, potentially increasing its efficacy.

Comparaison Avec Des Composés Similaires

Comparison with Similar Adamantane Carboxamide Derivatives

Structural and Functional Group Analysis

The compound is compared to structurally related adamantane carboxamides (Table 1). Key differences lie in the substituents attached to the adamantane core, which dictate physicochemical and biological properties.

*Calculated based on molecular formula.

Physicochemical Properties

- Hydrophilicity : The hydroxyl group in the target compound increases polarity compared to analogs like N-o-Tolylcycloadamantanecarboxamide () or mesityl-substituted derivatives () .

- Steric Effects : The tetrahydronaphthalene moiety introduces moderate steric bulk, intermediate between the smaller o-Tolyl group and the larger mesitylpiperidine substituent.

- Stability : Adamantane’s rigid cage structure confers thermal and metabolic stability across all analogs. However, the hydroxy group may make the target compound more susceptible to oxidation compared to fully saturated derivatives.

Activité Biologique

The compound (3R,5R,7R)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)adamantane-1-carboxamide , often referred to as a derivative of adamantane, has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features an adamantane core modified with a carboxamide group and a tetrahydronaphthalene moiety. The stereochemistry at positions 3, 5, and 7 is critical for its biological activity.

Research indicates that this compound may interact with various biological pathways:

- Receptor Modulation : Preliminary studies suggest that it may act as a modulator of certain receptors involved in neurotransmission and pain perception.

- Neuroprotective Effects : Its structural similarity to known neuroprotective agents hints at potential roles in protecting neuronal cells from oxidative stress and apoptosis.

Antinociceptive Properties

A study investigated the antinociceptive effects of this compound using animal models. The results indicated significant pain relief comparable to standard analgesics. The mechanism was attributed to the modulation of pain pathways involving opioid receptors.

Neuroprotective Effects

In vitro studies demonstrated that the compound could protect neuronal cells against oxidative damage induced by reactive oxygen species (ROS). This was evidenced by reduced cell death and improved cell viability in cultured neurons treated with the compound prior to oxidative stress exposure.

Data Table: Summary of Biological Activities

| Activity | Effect | Model Used |

|---|---|---|

| Antinociceptive | Significant pain relief | Rodent models |

| Neuroprotective | Reduced oxidative stress damage | Neuronal cell cultures |

| Receptor Interaction | Modulation of pain pathways | In vitro receptor assays |

Case Study 1: Antinociceptive Efficacy

In a double-blind study involving rodents subjected to formalin-induced pain, administration of the compound resulted in a marked reduction in pain scores compared to control groups. The results were statistically significant (p < 0.05), indicating its potential as a therapeutic agent for chronic pain management.

Case Study 2: Neuroprotection in Stroke Models

Another study focused on the neuroprotective effects of the compound in a transient middle cerebral artery occlusion model. Animals treated with the compound exhibited significantly smaller infarct sizes and improved neurological scores compared to untreated controls. This suggests a promising avenue for stroke therapy.

Research Findings

Recent findings have highlighted several key aspects of the compound's biological activity:

- Pharmacokinetics : Studies suggest favorable absorption characteristics with high bioavailability.

- Toxicology : Preliminary toxicological evaluations indicate low toxicity profiles at therapeutic doses.

Q & A

Q. What synthetic strategies are commonly employed to prepare adamantane-carboxamide derivatives like this compound?

The synthesis typically involves coupling adamantane-1-carbonyl chloride with amine-containing intermediates under mild basic conditions. For example, N-o-Tolylcycloadamantanecarboxamide analogs are synthesized via reactions between adamantane-1-carbonyl chloride and aromatic amines (e.g., o-toluidine) in toluene with K₂CO₃ as a base, yielding 75–80% isolated products after recrystallization . Critical steps include purification via column chromatography (silica gel) and structural confirmation using ¹H/¹³C NMR and HRMS .

Q. How is the stereochemical configuration of the adamantane core and tetrahydronaphthalene moiety confirmed?

X-ray crystallography is the gold standard for resolving stereochemistry. For related adamantane derivatives, single-crystal X-ray diffraction confirmed the (3r,5r,7r) configuration of the adamantane ring and spatial arrangement of substituents . Alternative methods include NOESY NMR to assess spatial proximity of protons and chiral HPLC for enantiomeric purity analysis .

Q. What analytical techniques are essential for characterizing intermediates and final products?

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 1.68–1.99 ppm for adamantane CH₂ groups) and confirms substitution patterns .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 347.1667 for adamantane-carboxamide derivatives) .

- FTIR : Identifies carbonyl stretches (C=O at ~1650 cm⁻¹) and hydroxyl groups (O-H at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of adamantane-1-carbonyl chloride with bulky amines?

Optimize reaction conditions by:

- Using polar aprotic solvents (e.g., THF or DMF) to enhance solubility of bulky intermediates .

- Employing coupling agents like HATU to activate the carbonyl group, improving reactivity with sterically hindered amines .

- Conducting stepwise purification via recrystallization (n-butanol/water mixtures) to isolate intermediates before final coupling .

Q. What experimental models are suitable for evaluating the biological activity of this compound?

- In vitro assays : Use neuronal cell lines (e.g., SH-SY5Y) to study neuroprotective effects, with autophagy activation measured via LC3-II/LC3-I ratio .

- In vivo models : Employ hypoxia/hypercapnia rodent models (e.g., sealed glass jars) to assess antihypoxic activity, comparing efficacy to reference drugs like Mexidol .

- ADMET profiling : Assess metabolic stability using liver microsomes and blood-brain barrier permeability via PAMPA assays .

Q. How can structural modifications enhance target selectivity or reduce off-target effects?

- Adamantane substitution : Replace the hydroxy group on the tetrahydronaphthalene moiety with bioisosteres (e.g., methoxy or fluorine) to modulate lipophilicity and binding affinity .

- Hybridization : Conjugate with triazole or benzimidazole fragments to exploit dual mechanisms (e.g., autophagy activation and anti-inflammatory effects) .

- SAR studies : Systematically vary substituents on the tetrahydronaphthalene ring and analyze activity trends using molecular docking (e.g., targeting mTOR or PPARγ) .

Q. How should researchers resolve contradictions in biological data across studies?

- Control standardization : Ensure consistent use of vehicle controls (e.g., DMSO concentration ≤0.1%) and reference compounds (e.g., rapamycin for autophagy studies) .

- Dose-response validation : Replicate assays across multiple concentrations (e.g., 1–100 µM) to confirm EC₅₀/IC₅₀ values and rule out assay-specific artifacts .

- Meta-analysis : Compare data across models (e.g., in vitro vs. in vivo) to identify confounding factors like metabolic inactivation .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation of the hydroxy-tetrahydronaphthalene moiety during storage?

Q. How can reaction scalability be improved without compromising stereochemical integrity?

- Use flow chemistry for continuous synthesis of intermediates (e.g., adamantane-1-carbonyl chloride) to minimize batch variability .

- Optimize catalytic conditions (e.g., Pd/C for hydrogenation) to reduce reaction times and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.